molecular formula C28H16O8 B11105087 4-methyl-2-oxo-2H-chromene-7,8-diyl bis(1-benzofuran-2-carboxylate)

4-methyl-2-oxo-2H-chromene-7,8-diyl bis(1-benzofuran-2-carboxylate)

Cat. No.: B11105087
M. Wt: 480.4 g/mol
InChI Key: FPDOODLUYVHNHV-UHFFFAOYSA-N
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Description

7-[(1-BENZOFURAN-2-YLCARBONYL)OXY]-4-METHYL-2-OXO-2H-CHROMEN-8-YL 1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1-BENZOFURAN-2-YLCARBONYL)OXY]-4-METHYL-2-OXO-2H-CHROMEN-8-YL 1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzofuran and chromenone intermediates. These intermediates are then coupled through esterification reactions. Common reagents used in these reactions include acyl chlorides, anhydrides, and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[(1-BENZOFURAN-2-YLCARBONYL)OXY]-4-METHYL-2-OXO-2H-CHROMEN-8-YL 1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

7-[(1-BENZOFURAN-2-YLCARBONYL)OXY]-4-METHYL-2-OXO-2H-CHROMEN-8-YL 1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(1-BENZOFURAN-2-YLCARBONYL)OXY]-4-METHYL-2-OXO-2H-CHROMEN-8-YL 1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities and exhibit comparable biological activities.

Properties

Molecular Formula

C28H16O8

Molecular Weight

480.4 g/mol

IUPAC Name

[8-(1-benzofuran-2-carbonyloxy)-4-methyl-2-oxochromen-7-yl] 1-benzofuran-2-carboxylate

InChI

InChI=1S/C28H16O8/c1-15-12-24(29)35-25-18(15)10-11-21(34-27(30)22-13-16-6-2-4-8-19(16)32-22)26(25)36-28(31)23-14-17-7-3-5-9-20(17)33-23/h2-14H,1H3

InChI Key

FPDOODLUYVHNHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C3=CC4=CC=CC=C4O3)OC(=O)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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